4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the sulfonyl and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The methyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzylsulfonyl chloride: Shares the sulfonyl group but lacks the imidazole ring.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one lies in its combination of the imidazole ring with the sulfonyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-5-[(4-methylphenyl)sulfonylmethyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-3-5-10(6-4-8)18(16,17)7-11-9(2)13-12(15)14-11/h3-6H,7H2,1-2H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOSOOGPGLTJGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(NC(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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